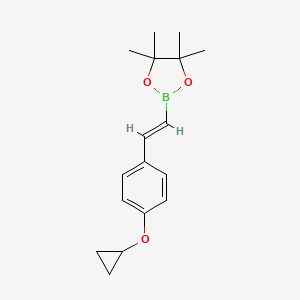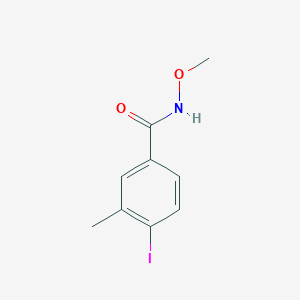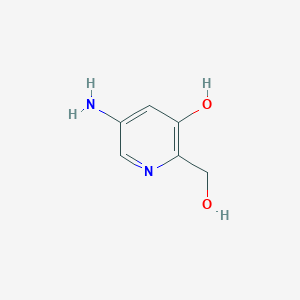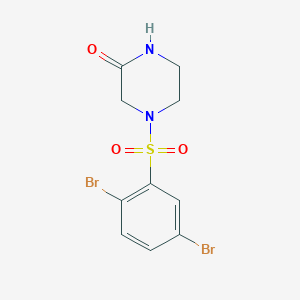
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a fluorobenzyl group attached to a pyrazolyl-propanamine backbone, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole derivative.
Formation of the Propanamine Backbone: The final step involves the alkylation of the pyrazole derivative with a suitable alkylating agent, such as a haloalkane, to form the propanamine backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and product stability.
化学反応の分析
Types of Reactions
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorobenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Amines and reduced forms.
Substitution Products: Substituted benzyl derivatives.
科学的研究の応用
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins.
Pathways Involved: It can modulate biochemical pathways, leading to desired biological effects.
類似化合物との比較
Similar Compounds
n-(2-Chlorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
n-(2-Methylbenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine: Similar structure with a methylbenzyl group.
Uniqueness
n-(2-Fluorobenzyl)-1-(1h-pyrazol-1-yl)propan-2-amine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties, such as increased stability and specific interactions with biological targets.
特性
分子式 |
C13H16FN3 |
|---|---|
分子量 |
233.28 g/mol |
IUPAC名 |
N-[(2-fluorophenyl)methyl]-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C13H16FN3/c1-11(10-17-8-4-7-16-17)15-9-12-5-2-3-6-13(12)14/h2-8,11,15H,9-10H2,1H3 |
InChIキー |
SLHZGSLFQOOCKX-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CC=N1)NCC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-N-isobutylbenzo[d]thiazole-6-carboxamide](/img/structure/B14909208.png)




![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)




![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)
![N-(1-adamantylmethyl)-N-[(1S)-1-phenylethyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14909290.png)

